N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "AM-1241" and is a selective agonist for the cannabinoid receptor type 2 (CB2).
Mécanisme D'action
AM-1241 selectively binds to the N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of the this compound receptor by AM-1241 leads to the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways, resulting in its analgesic and anti-inflammatory effects. Additionally, the activation of the this compound receptor by AM-1241 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
AM-1241 has been shown to have significant analgesic and anti-inflammatory effects in various animal models. Studies have also shown that AM-1241 has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, AM-1241 has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AM-1241 has several advantages as a research tool, including its selectivity for the N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide receptor, its potent analgesic and anti-inflammatory effects, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on AM-1241, including the development of more potent and selective N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide agonists, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action. Additionally, future research could explore the use of AM-1241 in combination with other drugs or therapies to enhance its therapeutic effects.
Applications De Recherche Scientifique
AM-1241 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain, and inflammation. Studies have shown that AM-1241 has significant analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, AM-1241 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-bromo-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c1-20-14(13(17)8-19-20)15(21)18-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVOBQJXGOZVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.